Cas no 1984826-57-4 (3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine)

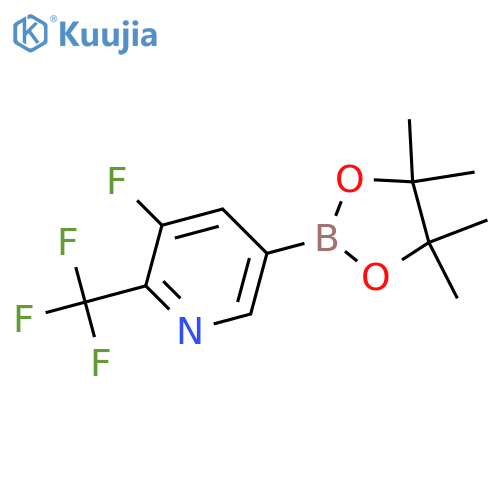

1984826-57-4 structure

商品名:3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

-

- インチ: 1S/C12H14BF4NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(14)9(18-6-7)12(15,16)17/h5-6H,1-4H3

- InChIKey: QVUUYXCNDUEIRV-UHFFFAOYSA-N

- ほほえんだ: C1(C(F)(F)F)=NC=C(B2OC(C)(C)C(C)(C)O2)C=C1F

3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6283-500MG |

3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |

1984826-57-4 | 95% | 500MG |

¥ 5,121.00 | 2023-04-03 | |

| Enamine | EN300-1272282-1.0g |

3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |

1984826-57-4 | 95% | 1.0g |

$1485.0 | 2023-07-08 | |

| Enamine | EN300-1272282-0.5g |

3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |

1984826-57-4 | 95% | 0.5g |

$1158.0 | 2023-07-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6283-1G |

3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |

1984826-57-4 | 95% | 1g |

¥ 7,682.00 | 2023-04-03 | |

| Enamine | EN300-1272282-500mg |

3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |

1984826-57-4 | 95.0% | 500mg |

$1158.0 | 2023-10-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6283-500mg |

3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |

1984826-57-4 | 95% | 500mg |

¥5121.0 | 2024-04-22 | |

| 1PlusChem | 1P01DZP8-50mg |

3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |

1984826-57-4 | 95% | 50mg |

$487.00 | 2023-12-19 | |

| Ambeed | A1030952-1g |

3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |

1984826-57-4 | 95% | 1g |

$1070.0 | 2024-04-22 | |

| 1PlusChem | 1P01DZP8-2.5g |

3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |

1984826-57-4 | 95% | 2.5g |

$3662.00 | 2023-12-19 | |

| 1PlusChem | 1P01DZP8-1g |

3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |

1984826-57-4 | 95% | 1g |

$1898.00 | 2023-12-19 |

3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine 関連文献

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

1984826-57-4 (3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine) 関連製品

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 61389-26-2(Lignoceric Acid-d4)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1984826-57-4)3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

清らかである:99%

はかる:1g

価格 ($):963.0